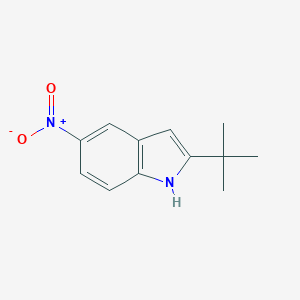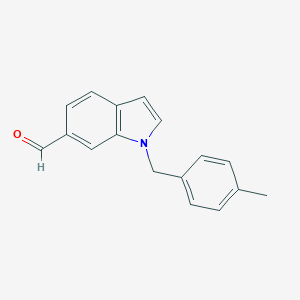
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic compounds known for their significance in pharmaceuticals and fine chemical synthesis. Indoles are important in the synthesis of natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of indole derivatives typically involves reactions such as nucleophilic substitution, condensation, or cyclization processes. Although specific synthesis methods for 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde are not directly available, similar compounds like 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-Methoxybenzyl)-1 H-indole-3-carbaldehyde have been synthesized through reactions of indole-3-carbaldehyde with respective benzyl chlorides followed by recrystallization from ethanol (Sonar, Parkin, & Crooks, 2006).
Molecular Structure Analysis
Indole derivatives often exhibit planar indole ring systems due to the conjugation of the pi-electron system. The structure of the indole core allows for a variety of chemical modifications, resulting in diverse biological activities. The dihedral angles between the indole and the benzyl rings in similar compounds suggest that there may be significant conformational interactions affecting their properties and reactivity (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions and Properties
Indole derivatives are versatile in chemical reactions, such as nucleophilic substitutions, which allow for the introduction of various functional groups. They can react regioselectively with nucleophiles, providing pathways to trisubstituted indole derivatives, crucial for pharmaceutical applications (Yamada et al., 2009).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles are pivotal in organic synthesis, inspiring chemists to develop numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) classifies indole synthesis strategies, emphasizing their importance in medicinal chemistry and drug discovery. This classification is crucial for understanding how derivatives like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde might be synthesized and applied in various research contexts, highlighting the structural diversity and functionalization possibilities inherent to indole compounds (Taber & Tirunahari, 2011).
Antioxidant Activity
Indoles and their derivatives have been investigated for their antioxidant properties. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is relevant for assessing the potential health benefits of indole derivatives. Their work outlines various assays that could be applied to study compounds like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde, contributing to our understanding of its antioxidative potential and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Anticancer Agents
The Knoevenagel condensation reaction is a method used to synthesize α, β-unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the application of this reaction to synthesize biologically active molecules, including indole derivatives. This underscores the potential of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde as a precursor in developing anticancer agents, demonstrating the compound's significance in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Biotechnological Applications
Research on indole derivatives also extends into environmental science and biotechnology. Husain and Husain (2007) discussed the application of redox mediators in treating organic pollutants, where indole-based compounds could play a role in enhancing the degradation efficiency of recalcitrant compounds. This indicates the potential environmental applications of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde in wastewater treatment and pollution remediation (Husain & Husain, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPYAYPGSDBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589405 |
Source


|
| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | |
CAS RN |
192997-34-5 |
Source


|
| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
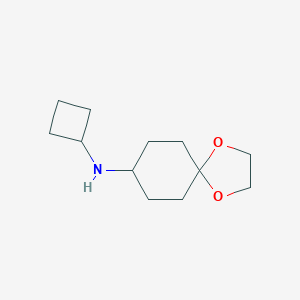
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
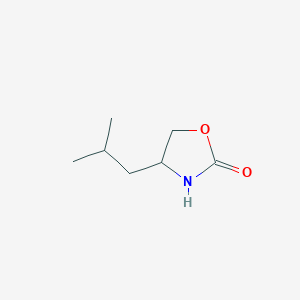
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
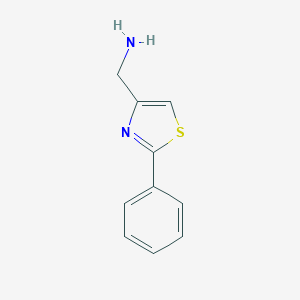
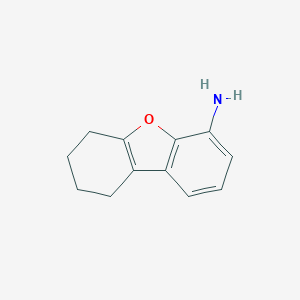
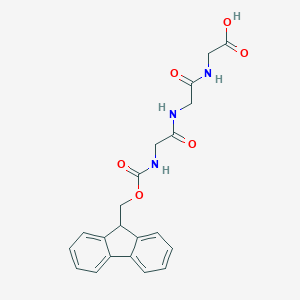
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)



